![molecular formula C7H14O2 B13501486 [(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B13501486.png)
[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol is an organic compound with a unique cyclopropyl structure. This compound is characterized by a cyclopropane ring substituted with hydroxymethyl and dimethyl groups. Its distinct structure makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde under acidic conditions to form the cyclopropane ring. The hydroxymethyl group is introduced through subsequent reactions involving hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques could be employed to meet industrial demands.
化学反応の分析
Types of Reactions
[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted cyclopropyl derivatives.
科学的研究の応用
[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring’s strained structure may also play a role in its reactivity and interactions.
類似化合物との比較
Similar Compounds
[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol: A stereoisomer with different spatial arrangement of atoms.
2,2-Dimethylcyclopropanol: Lacks the hydroxymethyl group.
Cyclopropylmethanol: Lacks the dimethyl substitution.
Uniqueness
[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol is unique due to its specific stereochemistry and functional groups. Its distinct structure imparts unique chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC名 |
[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol |
InChI |
InChI=1S/C7H14O2/c1-7(2)5(3-8)6(7)4-9/h5-6,8-9H,3-4H2,1-2H3/t5-,6+ |
InChIキー |
YTFDQYUOJBRVIC-OLQVQODUSA-N |
異性体SMILES |
CC1([C@@H]([C@@H]1CO)CO)C |
正規SMILES |
CC1(C(C1CO)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[4-Methoxy-3-(methylamino)phenyl]acetamide](/img/structure/B13501411.png)
![Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13501415.png)
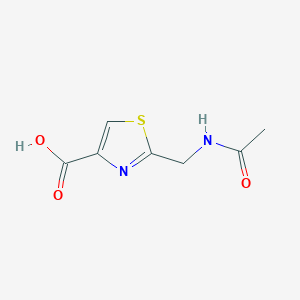

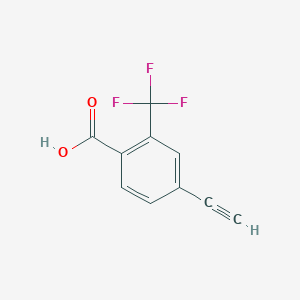
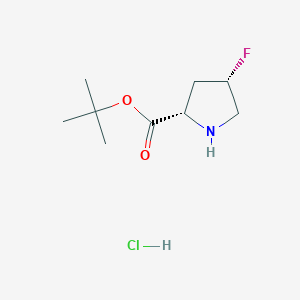
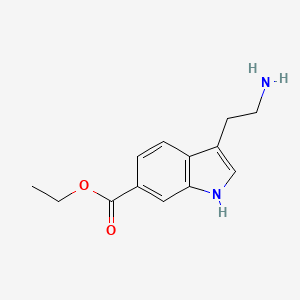
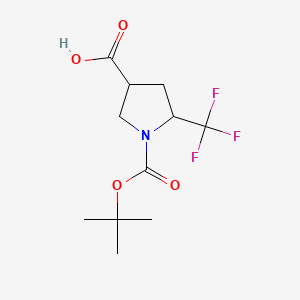

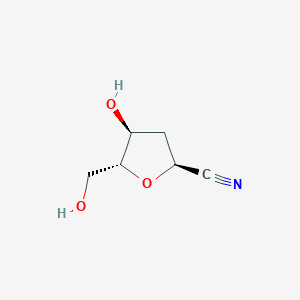
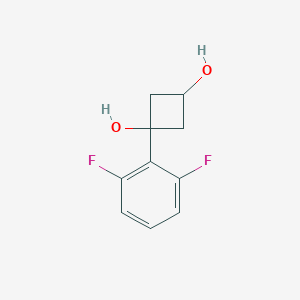
![2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13501462.png)
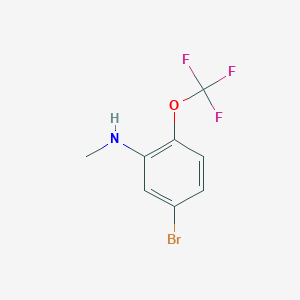
![(2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13501480.png)
